An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Nitrobenzoic Acid
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-Nitrobenzoic Acid (4-NBA), a key intermediate in the synthesis of various dyes, pharmaceuticals, and polymers. While the originally intended subject, 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene, lacks publicly available crystallographic data, 4-NBA serves as an exemplary model for the application of single-crystal X-ray diffraction techniques. This document details the experimental workflow from crystal growth to data refinement, interprets the resulting structural data, and discusses the intermolecular interactions that govern the crystal packing. The methodologies and analyses presented herein are intended to serve as a robust template for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.
Introduction: The Significance of Structural Elucidation
In the realm of materials science and drug discovery, a thorough understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the nature of intermolecular interactions dictate a compound's physical and chemical properties, including its solubility, melting point, stability, and, in the case of pharmaceuticals, its biological activity. Single-crystal X-ray diffraction is the gold standard for obtaining this detailed structural information, providing unambiguous determination of molecular geometry and packing.[1][2]
4-Nitrobenzoic acid (C₇H₅NO₄) is an organic compound featuring a benzene ring substituted with a carboxylic acid group and a nitro group at the para position.[3][4] Its derivatives are of significant interest in medicinal chemistry and materials science.[5] The analysis of its crystal structure offers valuable insights into the interplay of functional groups in forming stable crystalline lattices.
Experimental Methodology: From Crystal to Structure
The journey from a powdered compound to a refined crystal structure involves a meticulous series of steps, each critical for the quality of the final data. This section outlines the field-proven protocols for the structural determination of a small organic molecule like 4-Nitrobenzoic Acid.
Crystal Growth: The Foundation of Quality Data
The quality of the diffraction data is intrinsically linked to the quality of the single crystal.[6] For 4-Nitrobenzoic Acid, high-quality single crystals can be grown using the slow solvent evaporation method.
Protocol: Slow Solvent Evaporation Crystallization
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Solution Preparation: Prepare a saturated solution of 4-Nitrobenzoic Acid in a suitable solvent such as acetone, ethanol, or methanol at room temperature.[7]
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Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
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Evaporation Control: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and perforate it with a few small holes using a needle. This slows down the rate of evaporation, promoting the growth of larger, more ordered crystals.[6]
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Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
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Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.4 mm in at least two dimensions), carefully harvest them from the mother liquor.
The rationale behind slow evaporation is to allow the molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for obtaining sharp diffraction spots.
Single-Crystal X-ray Diffraction Data Collection
Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector.[8]
Protocol: X-ray Data Collection
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Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant oil.
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Cryo-cooling: The crystal is flash-cooled to a low temperature (typically around 100 K) in a stream of cold nitrogen gas.[9] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern.
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Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
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Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected to the desired resolution.[10] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
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Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors such as background noise and X-ray absorption.
Structure Solution and Refinement
The final step is to translate the diffraction data into a three-dimensional atomic model.
Protocol: Structure Solution and Refinement
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Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
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Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Results and Discussion: The Crystal Structure of 4-Nitrobenzoic Acid
The single-crystal X-ray diffraction analysis of 4-Nitrobenzoic Acid reveals a well-ordered structure with distinct molecular and supramolecular features.
Crystallographic Data
The key crystallographic parameters for 4-Nitrobenzoic Acid are summarized in the table below. The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group C2/c.[11]
| Parameter | Value |
| Chemical Formula | C₇H₅NO₄ |
| Formula Weight | 167.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.2833(19) |
| b (Å) | 5.0360(7) |
| c (Å) | 12.9026(11) |
| β (°) | 96.751(7) |
| Volume (ų) | 1373.3(3) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.618 |
Molecular Structure and Conformation
The molecule of 4-Nitrobenzoic Acid is essentially planar, a common feature for many nitrobenzene derivatives.[12] The planarity is a result of the delocalization of π-electrons across the benzene ring and the nitro and carboxylic acid groups. The bond lengths and angles within the molecule are consistent with those observed in similar aromatic compounds.
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-Nitrobenzoic Acid is dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. The carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. These dimers are further linked into chains and sheets by weaker C-H···O interactions involving the nitro group and the aromatic hydrogen atoms.
Conclusion
This technical guide has detailed the process of determining the crystal structure of 4-Nitrobenzoic Acid, serving as a practical template for the structural analysis of small organic molecules. The elucidated structure reveals a planar molecule that forms a robust crystalline lattice through a combination of strong hydrogen bonding and π-π stacking interactions. These findings are crucial for understanding the physicochemical properties of this compound and provide a solid foundation for the design of new materials and pharmaceutical agents based on the nitrobenzoic acid scaffold. The presented protocols and data analysis workflows underscore the power of single-crystal X-ray diffraction in providing definitive structural insights.
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